molecular formula C15H10O5 B13686211 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid

9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid

Cat. No.: B13686211
M. Wt: 270.24 g/mol
InChI Key: RSKBYUMTHYEJOU-UHFFFAOYSA-N
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Description

9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid: is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its fused benzene and chromene rings, with a methoxy group at the 9th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid typically involves the reaction of 2-methyl-3-phenyloxirane with sodium carbonate under acidic conditions. The specific steps are as follows:

    Starting Material: 2-methyl-3-phenyloxirane.

    Reagent: Sodium carbonate.

    Conditions: Acidic environment.

    Product: this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis.
  • Acts as a building block for the synthesis of more complex molecules.

Biology:

  • Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

Mechanism of Action

The mechanism of action of 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid involves its interaction with various molecular targets. It can induce apoptosis in cancer cells by elevating intracellular reactive oxygen species levels and arresting the cell cycle. The compound’s effects are mediated through specific pathways, including the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
  • 2-Oxo-2H-chromene-6-carboxylic Acid
  • 6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

Comparison:

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

9-methoxy-3-oxobenzo[f]chromene-2-carboxylic acid

InChI

InChI=1S/C15H10O5/c1-19-9-4-2-8-3-5-13-11(10(8)6-9)7-12(14(16)17)15(18)20-13/h2-7H,1H3,(H,16,17)

InChI Key

RSKBYUMTHYEJOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O

Origin of Product

United States

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